An In-depth Technical Guide to 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one: Properties, Synthesis, and Synthetic Utility
An In-depth Technical Guide to 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one: Properties, Synthesis, and Synthetic Utility
Introduction: A Fluorinated Building Block of Strategic Importance
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic profiles, have led to the development of numerous blockbuster pharmaceuticals and advanced materials. Within this context, 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one, a highly functionalized and electron-deficient enone, emerges as a molecule of significant interest. Its geminal bis(trifluoromethyl) group on an α,β-unsaturated ketone scaffold presents a unique combination of reactive sites, making it a versatile building block for the synthesis of complex fluorinated molecules. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, and potential applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
While experimentally determined physical properties for 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one are not extensively documented in publicly available literature, a combination of computed data and analysis of analogous structures allows for the construction of a reliable physicochemical profile.
Core Molecular Properties
The fundamental properties of this compound are summarized in the table below. It is important to note that while some data is derived from computational models, it provides a strong foundation for experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₆O | |
| Molecular Weight | 206.09 g/mol | |
| CAS Number | 1422-36-2 | |
| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar fluorinated ketones |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Density | Not experimentally determined | - |
| Solubility | Expected to be soluble in common organic solvents | Inferred from structural analogy |
Spectroscopic Characterization: A Roadmap for Identification
The unique structural features of 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one give rise to a distinct spectroscopic signature. The following is a predictive analysis of its expected NMR and IR spectra, based on established principles and data from related fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the methyl protons (CH₃) would likely appear in the downfield region, shifted by the adjacent carbonyl group. The vinylic proton (=CH-) would also be a singlet, significantly deshielded by the electron-withdrawing trifluoromethyl groups and the carbonyl moiety.
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¹³C NMR: The carbon spectrum would reveal distinct signals for each of the six carbon atoms. The carbonyl carbon (C=O) would be the most downfield signal. The olefinic carbons would also be in the downfield region, with the carbon bearing the two trifluoromethyl groups showing a characteristic quartet due to coupling with the six fluorine atoms. The trifluoromethyl carbons themselves would appear as quartets due to C-F coupling.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups. This signal would likely be a singlet, as there are no neighboring protons or non-equivalent fluorine atoms to induce splitting. The chemical shift would be in the typical range for trifluoromethyl groups attached to an sp²-hybridized carbon.
Infrared (IR) Spectroscopy:
The IR spectrum would be dominated by strong absorption bands characteristic of its functional groups. A prominent, sharp peak corresponding to the C=O stretch of the α,β-unsaturated ketone would be expected in the region of 1680-1700 cm⁻¹. Strong C-F stretching vibrations would be observed in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The C=C stretching of the enone system would likely appear around 1600-1650 cm⁻¹.
Mass Spectrometry (MS):
In a mass spectrum, the molecular ion peak (M⁺) at m/z = 206 would be expected. Fragmentation patterns would likely involve the loss of a methyl group (M-15), a trifluoromethyl group (M-69), or other characteristic fragments.
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway: A Logic-Driven Approach
A logical approach to the synthesis of the target molecule involves the reaction of a suitable vinyl ether with a source of the bis(trifluoromethyl)acetyl group. A likely precursor is hexafluoroacetone, which can be activated to react with an appropriate enol ether.
Caption: Proposed synthetic workflow for 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure based on known reactions of fluorinated ketones with vinyl ethers. Optimization of reaction conditions would be necessary to achieve high yields.
Step 1: Formation of the Intermediate Adduct
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
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Cool the solvent to -78 °C using a dry ice/acetone bath.
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Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), dropwise to the cooled solvent.
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Slowly bubble gaseous hexafluoroacetone into the solution while maintaining the temperature at -78 °C.
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In a separate flask, prepare a solution of methyl vinyl ether in anhydrous DCM.
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Add the methyl vinyl ether solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed -70 °C.
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Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 2: Elimination to Form the Final Product
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Once the formation of the intermediate adduct is complete, slowly add a non-nucleophilic base, such as triethylamine, to the reaction mixture at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure.
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Purify the crude product by fractional distillation or column chromatography on silica gel to afford the pure 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one.
Causality Behind Experimental Choices:
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Low Temperature (-78 °C): This is crucial to control the high reactivity of hexafluoroacetone and the Lewis acid catalyst, preventing unwanted side reactions and polymerization of the vinyl ether.
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Lewis Acid Catalyst: The Lewis acid activates the carbonyl group of hexafluoroacetone, making it more electrophilic and susceptible to nucleophilic attack by the vinyl ether.
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Non-nucleophilic Base: A non-nucleophilic base is used for the elimination step to avoid competitive addition to the carbonyl group of the intermediate.
Reactivity and Synthetic Potential: A Versatile Electrophile
The chemical reactivity of 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one is dominated by the strong electron-withdrawing nature of the two trifluoromethyl groups, which renders the enone system highly electrophilic.
Michael Addition Reactions
The β-carbon of the enone is exceptionally electron-deficient, making it an excellent Michael acceptor. It is expected to readily undergo conjugate addition with a wide range of soft nucleophiles, including organocuprates, enamines, and stabilized carbanions.
Caption: Generalized mechanism of a Michael addition reaction.
This reactivity opens avenues for the synthesis of complex molecules with trifluoromethylated stereocenters, which are highly sought after in drug discovery.
Cycloaddition Reactions
The electron-deficient double bond of the enone system makes it a potent dienophile in Diels-Alder reactions and a partner in other cycloaddition reactions. Reaction with dienes would lead to the formation of highly functionalized six-membered rings containing the bis(trifluoromethyl) motif.
Applications in Drug Discovery and Materials Science
The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[1] The trifluoromethyl group can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with protein targets, and enhance membrane permeability. Therefore, 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one serves as a valuable precursor for the synthesis of novel drug candidates.
In materials science, the introduction of fluorine can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. This enone could be used as a monomer or a precursor to monomers for the synthesis of specialty polymers and coatings with applications in electronics, aerospace, and protective finishes.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Keep away from heat, sparks, and open flames.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one is a highly promising and versatile building block in fluorine chemistry. Its unique electronic properties and multiple reactive sites make it a valuable tool for the synthesis of advanced materials and novel therapeutic agents. While further experimental investigation is needed to fully characterize its physical properties and optimize its synthesis, the foundational knowledge presented in this guide provides a solid framework for its application in cutting-edge research and development.
References
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PubChem. 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one. National Center for Biotechnology Information. [Link]
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Alachem. 1422-36-2 | 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one. [Link]
- Molines, H., & Wakselman, C. (1980). Synthesis of 2-trifluoromethylcyclohexenones from 2,2,2-trifluoroethyl vinyl ketone. Journal of the Chemical Society, Perkin Transactions 1, 1114.
- Shi, M., & Liu, Y.-H. (2006). Traditional Morita-Baylis-Hillman reaction of aldehydes with methyl vinyl ketone co-catalyzed by triphenylphosphine and nitrophenol. Organic & Biomolecular Chemistry, 4(8), 1468-1470.
-
Beilstein Journals. Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link]
- Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317.
-
Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Catalytic C-H arylation of furan with a trifluoromethylated diazonium salt. [Link]
-
SpectraBase. 1,3-Bis(trifluoromethyl)benzene. [Link]
-
Fluorine notes. (2024). Synthesis of 5-fluorosulfonylperfluoropentyl vinyl ether – a new monomer for perfluorosulfoacidic ionomers. [Link]
- Ameduri, B. (2009). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science, 34(10), 1058-1149.
- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., Aceña, J. L., ... & Liu, H. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II− III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518.
